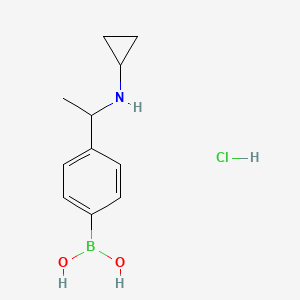

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride

Description

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with a unique structure that includes a cyclopropylamino group

Properties

IUPAC Name |

[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15;/h2-5,8,11,13-15H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXXRBYMTVSPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromoacetophenone with cyclopropylamine to form an intermediate, which is then subjected to a boronation reaction using a boronic acid reagent. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the development of enzyme inhibitors and sensors .

Medicine

In medicinal chemistry, (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is explored for its potential as a therapeutic agent. It is investigated for its ability to inhibit specific enzymes and pathways involved in diseases such as cancer and diabetes .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, leading to the inhibition of enzyme activity or alteration of molecular pathways. This interaction is crucial in its role as an enzyme inhibitor and in the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid

- 4-Bromophenylboronic acid

- Cyclopropylamine derivatives

Uniqueness

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is unique due to the presence of both a cyclopropylamino group and a boronic acid group. This combination enhances its reactivity and specificity in various chemical reactions and biological interactions. Compared to similar compounds, it offers a broader range of applications and improved stability .

Biological Activity

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound contains a boronic acid group, which is known for its ability to form reversible covalent bonds with biomolecules, making it a candidate for enzyme inhibitors and modulators of protein-protein interactions.

Chemical Structure and Properties

The chemical structure of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride includes:

- A boronic acid functional group attached to a phenyl ring.

- A cyclopropylaminoethyl side chain , which may influence its biological activity.

The compound's ability to participate in Suzuki-Miyaura couplings highlights its utility in organic synthesis, particularly in constructing complex molecules.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit significant biological activity. Key areas of investigation include:

- Enzyme Inhibition : The reversible binding properties of boronic acids allow them to act as inhibitors for various enzymes. Studies are ongoing to identify specific targets relevant to diseases.

- Antimicrobial Activity : Boronic acids have shown high toxicity towards microorganisms while being less harmful to mammalian cells. This characteristic makes them suitable for developing antimicrobial agents .

- Cellular Processes : The compound's interaction with cellular pathways is being explored, particularly its effects on growth inhibition in microbial species .

Research Findings and Case Studies

- Antimicrobial Effects : A study demonstrated that phenylboronic acids could inhibit the growth of halophilic cyanobacteria in a dose-dependent manner. The presence of these compounds significantly affected pigment biosynthesis, indicating their potential as antimicrobial agents .

- Enzyme Interaction Studies : Ongoing research is focusing on the binding affinity and selectivity of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid towards various biological targets, including proteases and kinases. Preliminary results suggest promising interactions that warrant further investigation.

-

Comparative Analysis with Similar Compounds :

- (4-Aminophenyl)boronic acid has been noted for strong proteasome inhibition.

- 3-(Cyclopropylamino)-phenylboronic acid exhibits selective inhibition against specific kinases.

- These comparisons highlight the unique biological activity profile of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid, particularly due to its cyclopropane structure combined with amine functionality.

Data Table: Comparison of Biological Activity

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid | Boronic acid + cyclopropylaminoethyl | Potential enzyme inhibitor |

| (4-Aminophenyl)boronic acid | Amino group on phenyl ring | Known for strong proteasome inhibition |

| 3-(Cyclopropylamino)-phenylboronic acid | Cyclopropylamine substituent | Exhibits selective inhibition against kinases |

| 4-(1-Pyrrolidinyl)-phenylboronic acid | Pyrrolidine ring | Potential use in CNS disorders |

| 4-(N,N-Dimethylaminophenyl)boronic acid | Dimethylamino group | Enhanced solubility and bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.